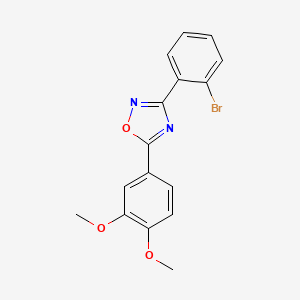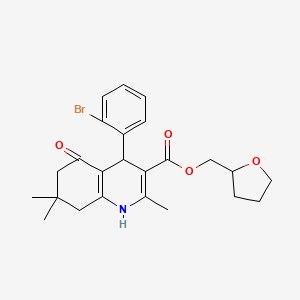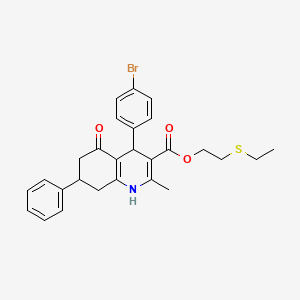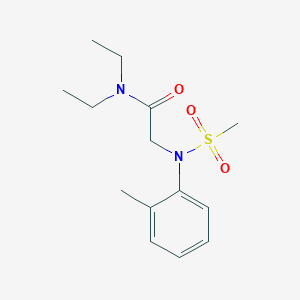
3-(2-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its diverse range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 3-(2-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Additionally, it has been found to downregulate the expression of certain oncogenes, such as c-Myc and Bcl-2.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its antitumor activity, it has been shown to have anti-inflammatory and antimicrobial properties. It has also been found to have antioxidant activity, which may be beneficial in preventing oxidative stress and related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its diverse range of biological activities. This compound can be used to study various cellular processes, including cell growth, proliferation, and apoptosis. Additionally, it has been found to be relatively safe and non-toxic, making it a suitable candidate for further drug development.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-(2-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration routes, as well as to investigate its efficacy in preclinical and clinical trials.
Another future direction is to explore the compound's potential as an anti-inflammatory and antimicrobial agent. Studies have shown promising results in these areas, and further research is needed to fully understand its mechanism of action and potential applications.
Additionally, there is a need to develop new methods for synthesizing this compound. Alternative methods may improve the yield and purity of the compound, making it more accessible for further research and drug development.
In conclusion, this compound is a promising compound with diverse biological activities. Further research is needed to fully understand its mechanism of action and potential applications in medicinal chemistry.
Synthesemethoden
The synthesis of 3-(2-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-bromobenzoic acid with 3,4-dimethoxyphenylhydrazine in the presence of phosphorous oxychloride. The resulting intermediate is then cyclized with potassium carbonate to form the final product. Other methods include the use of different starting materials or reagents, such as benzoic acid or acetic anhydride.
Wissenschaftliche Forschungsanwendungen
3-(2-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. One of the most promising areas of research is its antitumor activity. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c1-20-13-8-7-10(9-14(13)21-2)16-18-15(19-22-16)11-5-3-4-6-12(11)17/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUKJZQEDXMVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5066813.png)
![1-benzyl-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine](/img/structure/B5066828.png)
![N-[2-(benzylthio)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5066838.png)

![4-hydroxy-N-(2-phenylethyl)-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B5066859.png)
![1-(4-fluorophenyl)-4-{1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}piperazine](/img/structure/B5066872.png)

![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5066875.png)
![N~1~,N~1~-dimethyl-N~4~-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1,4-piperidinedicarboxamide trifluoroacetate](/img/structure/B5066895.png)
![4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5066909.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5066913.png)
